molecular formula C11H15NO B488110 2-methyl-N-propan-2-ylbenzamide CAS No. 64141-91-9

2-methyl-N-propan-2-ylbenzamide

Cat. No.: B488110
CAS No.: 64141-91-9
M. Wt: 177.24g/mol
InChI Key: QEMAILGKGBKPKQ-UHFFFAOYSA-N
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Description

2-Methyl-N-propan-2-ylbenzamide is a substituted benzamide derivative characterized by a benzamide core structure with a methyl group at the 2-position of the benzene ring and an isopropyl group attached to the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their structural versatility and applications in organic synthesis, catalysis, and pharmaceuticals. The methyl and isopropyl substituents likely influence its electronic properties, solubility, and reactivity, making it a candidate for further functionalization or catalytic applications.

Properties

CAS No.

64141-91-9

Molecular Formula

C11H15NO

Molecular Weight

177.24g/mol

IUPAC Name

2-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H15NO/c1-8(2)12-11(13)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,13)

InChI Key

QEMAILGKGBKPKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings

  • Electronic Effects : The methyl group in 2-methyl-N-propan-2-ylbenzamide likely enhances electron density at the benzene ring, contrasting with the electron-withdrawing chloro group in 2-chloro-N-(propan-2-yl)benzamide , which may reduce reactivity in electrophilic substitutions .
  • Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables selective C–H activation in metal-catalyzed reactions, a feature absent in simpler benzamides .
  • Synthetic Flexibility : Propoxy and dimethylamide substituents (e.g., N,N-dimethyl-2-propoxybenzamide ) improve solubility in polar solvents, advantageous for pharmaceutical formulations .

Divergences and Limitations

  • Catalytic Utility : While N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is tailored for catalysis, the isopropyl group in This compound may sterically hinder metal coordination unless modified .
  • Stability Trade-offs : Chlorinated analogs like 2-chloro-N-(propan-2-yl)benzamide offer enhanced thermal stability but may pose environmental or toxicity concerns .

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